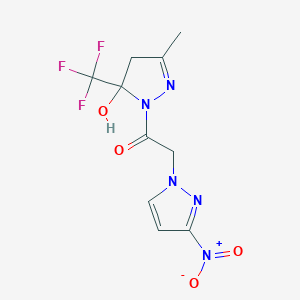
1-({3-nitro-1H-pyrazol-1-yl}acetyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-({3-nitro-1H-pyrazol-1-yl}acetyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is a pyrazole derivative that exhibits various biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of 1-({3-nitro-1H-pyrazol-1-yl}acetyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is not fully understood. However, it has been reported to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the inflammatory response and the production of prostaglandins and leukotrienes. By inhibiting these enzymes, 1-({3-nitro-1H-pyrazol-1-yl}acetyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol can reduce inflammation and decrease the production of pro-inflammatory mediators.
Biochemical and Physiological Effects:
1-({3-nitro-1H-pyrazol-1-yl}acetyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, which is programmed cell death. This compound has also been reported to have anti-microbial activity against various bacteria and fungi. In addition, it has been shown to reduce inflammation and pain in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-({3-nitro-1H-pyrazol-1-yl}acetyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol in lab experiments include its potential applications in the field of medicine and its ability to inhibit the activity of certain enzymes. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
The future directions for research on 1-({3-nitro-1H-pyrazol-1-yl}acetyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol include investigating its potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Further studies are also needed to fully understand its mechanism of action and potential toxicity. In addition, the synthesis of analogs of this compound may lead to the discovery of more potent and selective inhibitors of COX-2 and LOX.
Synthesemethoden
The synthesis of 1-({3-nitro-1H-pyrazol-1-yl}acetyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol involves the reaction of 3-nitro-1H-pyrazole with acetic anhydride to form 3-nitro-1H-pyrazol-1-yl acetate. This intermediate is then reacted with 3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol in the presence of a base to yield the final product. The synthesis of this compound has been reported in various scientific journals, and the method has been optimized for better yields.
Wissenschaftliche Forschungsanwendungen
1-({3-nitro-1H-pyrazol-1-yl}acetyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been extensively studied for its potential applications in the field of medicine. It has been reported to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. This compound has also been investigated for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
Molekularformel |
C10H10F3N5O4 |
|---|---|
Molekulargewicht |
321.21 g/mol |
IUPAC-Name |
1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-2-(3-nitropyrazol-1-yl)ethanone |
InChI |
InChI=1S/C10H10F3N5O4/c1-6-4-9(20,10(11,12)13)17(14-6)8(19)5-16-3-2-7(15-16)18(21)22/h2-3,20H,4-5H2,1H3 |
InChI-Schlüssel |
CKBFQIWITZJUFB-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(C1)(C(F)(F)F)O)C(=O)CN2C=CC(=N2)[N+](=O)[O-] |
Kanonische SMILES |
CC1=NN(C(C1)(C(F)(F)F)O)C(=O)CN2C=CC(=N2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-(1-ethyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B279656.png)


![5-[(2-chlorophenoxy)methyl]-N-(2-methoxy-5-methylphenyl)-2-furamide](/img/structure/B279668.png)
![3-[(2-methoxyphenoxy)methyl]-N-propylbenzamide](/img/structure/B279669.png)

![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B279671.png)
![4-{4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B279672.png)
![[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methanone](/img/structure/B279673.png)
![4-(4-methoxyphenyl)-5-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B279674.png)
![3-(difluoromethoxy)-N-[2-(difluoromethoxy)phenyl]benzamide](/img/structure/B279678.png)
![1-(1-adamantyl)-4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]piperazine](/img/structure/B279679.png)

![4-(3-methoxyphenyl)-5-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B279681.png)